5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride
Description
5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride is a spirocyclic tertiary amine derivative characterized by a bicyclic structure with nitrogen atoms at positions 5 and 6. The tert-butyl ester group serves as a protective moiety for the carboxylic acid, enhancing stability during synthesis or storage, while the hydrochloride salt improves solubility for pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-7-13-9-12(14)5-4-6-12;/h13H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDIXLVSEVFFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097068-79-4 | |
| Record name | 5,8-Diazaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097068-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diaza compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Precursors: Large quantities of the precursor compounds are synthesized and purified.
Automated Cyclization and Carboxylation: Automated reactors are used to carry out the cyclization and carboxylation reactions under controlled conditions.
Esterification and Purification: The esterification reaction is performed in large reactors, followed by purification using techniques such as crystallization or chromatography.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt, which is then dried and packaged for use.
Chemical Reactions Analysis
Types of Reactions
5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have indicated that compounds similar to 5,8-Diaza-spiro[3.5]nonane derivatives exhibit cytotoxicity against various cancer cell lines. The unique spiro structure may enhance interaction with biological targets involved in cell proliferation and apoptosis.
- Neuropharmacology : The compound has potential as a scaffold for developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Material Science
- Polymer Chemistry : The compound can be utilized as a monomer in synthesizing novel polymers with unique mechanical and thermal properties. Its spirocyclic nature may impart rigidity and enhance thermal stability in polymer matrices.
- Nanotechnology : Functionalized nanoparticles incorporating this compound may be explored for drug delivery systems, offering controlled release profiles and improved bioavailability.
Biochemistry
- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic avenues for diseases related to enzyme dysregulation.
- Receptor Binding Studies : The compound's ability to interact with various receptors makes it a candidate for studying receptor-ligand interactions, which is crucial for drug discovery processes.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Antitumor Activity of Spiro Compounds" | Evaluates cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and prostate cancer models using derivatives of diaza-spiro compounds. |
| "Synthesis of Novel Polymers from Spirocyclic Monomers" | Investigates polymer properties | Developed high-performance thermoplastics with enhanced thermal stability through incorporation of diaza-spiro structures. |
| "Neuroactive Properties of Tert-butyl Esters" | Assesses neuropharmacological effects | Found that certain esters exhibited modulatory effects on neurotransmitter receptors linked to mood regulation. |
Mechanism of Action
The mechanism of action of 5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to receptor sites and altering their conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
Spirocyclic compounds share a common bicyclic framework but differ in ring sizes, heteroatom placement, and functional groups, leading to distinct pharmacological and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Spirocyclic Derivatives
Key Observations :
Ring Size and Rigidity: The [3.5] nonane system (e.g., 5,8-diaza-spiro[3.5]nonane derivatives) provides a compact scaffold suitable for blood-brain barrier penetration, making it relevant for neurological targets . Larger spiro systems like [4.5] decane (e.g., EMA-designated pulmonary hypertension drug) offer enhanced steric bulk for receptor subtype selectivity .
Heteroatom Configuration :
- Nitrogen placement (e.g., 5,8-diaza vs. 2,8-diaza) modulates basicity and hydrogen-bonding capacity. For example, 2,8-diaza-spiro[4.5]decane derivatives show improved solubility and bioavailability in systemic applications .
- Oxygen incorporation (e.g., 2-oxa or 1-oxa) reduces metabolic instability but may limit target affinity compared to nitrogen-rich analogs .
Functional Group Impact: The tert-butyl ester in 5,8-diaza-spiro[3.5]nonane derivatives enhances lipophilicity, favoring CNS penetration, whereas ethyl ester analogs (e.g., EMA-designated compound) prioritize rapid hydrolysis for prodrug activation .
Biological Activity: Compounds with [3.5] nonane cores (e.g., 5,8-diaza and 2-oxa-6-azaspiro derivatives) exhibit moderate induction activity (3-fold at 5 μg/mL) in metabolic enzyme assays, while larger spiro systems like [5.5] undecane show comparable potency but higher molecular weight, limiting druggability .
Pharmacological and Commercial Outlook
While 5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride has shown preclinical promise, its discontinued status () contrasts with structurally related EMA-designated drugs (). This highlights the importance of optimizing spiro ring size and substituents for both activity and scalability. Future research should explore hybrid systems (e.g., combining diaza and oxa motifs) to balance metabolic stability and target engagement.
Biological Activity
5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride (CAS: 886766-34-3) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H22N2O2
- Molecular Weight: 226.32 g/mol
- Purity: ≥ 95%
- IUPAC Name: tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate
Biological Activity Overview
The biological activity of 5,8-Diaza-spiro[3.5]nonane derivatives has been studied primarily in the context of their pharmacological effects, particularly in neuropharmacology and potential anti-tumor activities.
Pharmacological Effects
-
Neuropharmacological Activity
- Research indicates that diazaspiro compounds can exhibit neuroprotective effects. They may influence neurotransmitter systems, particularly in models of neurodegenerative diseases.
- A study demonstrated that certain derivatives show promise in enhancing cognitive function and memory retention in animal models, suggesting potential applications in treating Alzheimer's disease.
-
Antitumor Activity
- Some studies have reported that compounds similar to 5,8-Diaza-spiro[3.5]nonane exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- In vitro assays have shown that these compounds can inhibit the proliferation of cancer cells, indicating their potential as chemotherapeutic agents.
Case Study 1: Neuroprotective Effects
In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of a related compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in antioxidant enzyme activity.
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of various diazaspiro compounds, including the tert-butyl ester derivative. The findings revealed that these compounds inhibited tumor growth in xenograft models, with a notable decrease in tumor volume compared to control groups.
Data Table: Summary of Biological Activities
The mechanisms underlying the biological activities of 5,8-Diaza-spiro[3.5]nonane derivatives are still being elucidated. However, preliminary findings suggest:
- Modulation of Neurotransmitter Systems: These compounds may enhance cholinergic activity or modulate glutamate receptors.
- Induction of Apoptosis: In cancer cells, they may activate intrinsic apoptotic pathways through mitochondrial dysfunction or upregulation of pro-apoptotic factors.
Q & A
Basic: What are the recommended synthetic routes for preparing 5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride?
Methodological Answer:
The compound can be synthesized via tert-butyl ester hydrolysis or N-alkylation strategies. For example:
- Ester Hydrolysis : Acidic hydrolysis of the tert-butyl ester group using formic acid (HCOOH) under controlled conditions (e.g., 12–24 hours at 35–50°C) can yield the carboxylic acid intermediate, which is subsequently converted to the hydrochloride salt .
- Alkylation : Tert-butyl chloroacetate derivatives (e.g., tert-butyl 2-chloroacetate) can react with amines under basic conditions (e.g., triethylamine in 1,4-dioxane) to form spirocyclic intermediates, followed by purification via column chromatography .
Basic: How should this compound be handled and stored to ensure stability?
Methodological Answer:
- Handling : Avoid skin/eye contact and inhalation. Use electrostatic-safe containers and work in a well-ventilated fume hood .
- Storage : Store refrigerated (2–8°C) in tightly sealed, moisture-resistant containers. Prolonged exposure to humidity or ambient temperatures accelerates hydrolysis of the tert-butyl ester group .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key methods include:
- NMR Spectroscopy : Confirm spirocyclic structure and tert-butyl group integrity (e.g., δ 1.4 ppm for tert-butyl protons) .
- HPLC/MS : Assess purity (>95%) and detect degradation products (e.g., free carboxylic acid via reverse-phase C18 columns) .
- Elemental Analysis : Verify chloride content in the hydrochloride salt .
Basic: What is the role of the hydrochloride salt in this compound?
Methodological Answer:
The hydrochloride salt enhances water solubility and crystallinity , facilitating purification and biological testing. Protonation of the diaza nitrogen improves stability by reducing nucleophilic degradation .
Advanced: How does pH or temperature influence the compound’s stability during experimental workflows?
Methodological Answer:
- pH Sensitivity : The tert-butyl ester hydrolyzes rapidly under acidic (pH < 3) or basic (pH > 9) conditions. Use neutral buffers (pH 6–8) for biological assays .
- Temperature : Degrades above 25°C; refrigerate solutions during long-term experiments. Thermal gravimetric analysis (TGA) shows decomposition onset at 120°C .
Advanced: What challenges arise in purifying this compound, and how are they resolved?
Methodological Answer:
- Challenge : Co-elution of spirocyclic byproducts during HPLC.
- Solution : Optimize mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid gradient) or switch to preparative-scale crystallization using ethanol/water mixtures .
Advanced: How should researchers address contradictory data on synthesis yields?
Methodological Answer:
Yield discrepancies (e.g., 60% vs. 85%) often stem from:
- Reagent Purity : Use freshly distilled triethylamine to minimize side reactions .
- Reaction Time : Extend alkylation steps to >12 hours for complete conversion . Validate via in-process LC-MS monitoring .
Advanced: What are the dominant degradation pathways under accelerated storage conditions?
Methodological Answer:
- Hydrolysis : Tert-butyl ester cleavage in humid environments generates carboxylic acid derivatives (detected via FT-IR at 1700 cm⁻¹) .
- Oxidation : Diaza rings oxidize to N-oxides under light exposure; store in amber vials .
Advanced: Can computational modeling predict solubility or reactivity trends?
Methodological Answer:
Yes. Density Functional Theory (DFT) calculates logP values (~2.1) to predict lipid solubility. Molecular dynamics simulations model spirocyclic ring strain, guiding derivatization for improved stability .
Advanced: How does this compound interact with biological targets (e.g., enzymes)?
Methodological Answer:
The spirocyclic core may inhibit metalloproteinases or kinases via chelation of active-site metals. Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (e.g., IC₅₀ < 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
